

# Physical and chemical properties of p-hydroxybenzyl methyl ether

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## Compound of Interest

Compound Name: *4-(Methoxymethyl)phenol*

Cat. No.: B1201506

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An In-depth Technical Guide to the Physical and Chemical Properties of p-Hydroxybenzyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of p-hydroxybenzyl methyl ether, systematically known as **4-(methoxymethyl)phenol** (CAS No. 5355-17-9). The document is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental protocols for property determination, and an exploration of the compound's known chemical and biological reactivity. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide visualizes a key metabolic pathway for the compound, adhering to stringent graphical standards.

## Introduction

p-Hydroxybenzyl methyl ether, or **4-(methoxymethyl)phenol**, is a member of the phenol class where the methyl group of p-cresol is substituted with a methoxy group.<sup>[1]</sup> Its structure, featuring a reactive phenolic hydroxyl group and a benzyl ether moiety, makes it an interesting subject for studies in organic synthesis, materials science, and pharmacology. The compound has been identified as a plant metabolite, found in organisms such as *Spiranthes vernalis* and

Gymnadenia conopsea.[\[1\]](#) A thorough understanding of its physicochemical properties is fundamental for its application and for predicting its behavior in chemical and biological systems.

## Physicochemical Properties

The physical and chemical characteristics of a compound are critical for determining its handling, formulation, and interaction with other substances. The properties of **4-(methoxymethyl)phenol** are summarized below.

## General and Physical Properties

This table outlines the fundamental identifiers and physical state properties of **4-(methoxymethyl)phenol**.

Property	Value	Source(s)
IUPAC Name	4-(methoxymethyl)phenol	<a href="#">[1]</a>
Synonyms	p-hydroxybenzyl methyl ether, p-(methoxymethyl)phenol, alpha-Methoxy-p-cresol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	5355-17-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	138.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White powder (estimated)	<a href="#">[4]</a>
Density	1.087 g/cm <sup>3</sup>	<a href="#">[3]</a>
Melting Point	80 - 82 °C	<a href="#">[4]</a>
Boiling Point	222.8 °C (at 760 mmHg)	<a href="#">[3]</a>
Flash Point	92.5 °C	<a href="#">[3]</a>

## Solubility Profile

The solubility of **4-(methoxymethyl)phenol** has been determined in a variety of common laboratory solvents at 25 °C. The compound exhibits good solubility in polar organic solvents and limited solubility in water.

Solvent	Solubility (g/L) at 25 °C	Source(s)
Methanol	1181.75	[2]
Dimethylformamide (DMF)	1143.61	[2]
Ethanol	1069.37	[2]
Acetone	1002.61	[2]
Isopropanol	793.64	[2]
n-Propanol	747.71	[2]
n-Butanol	549.38	[2]
Acetonitrile	486.36	[2]
Isobutanol	445.79	[2]
Ethyl Acetate	398.18	[2]
Toluene	73.66	[2]
Water	19.45	[2]

## Partition and Distribution

The octanol/water partition coefficient (logP) is a crucial parameter in drug development for predicting the lipophilicity and membrane permeability of a compound.

Property	Value	Type	Source(s)
Octanol/Water Partition Coefficient (logP)	1.539	Calculated (Crippen)	[5]
0.8	Calculated (XLogP3-AA)	[2]	

## Spectral Data

Spectroscopic data are essential for the structural elucidation and identification of **4-(methoxymethyl)phenol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
  - A singlet for the phenolic hydroxyl (-OH) proton, which may be broad and have a variable chemical shift depending on concentration and solvent.
  - A doublet of doublets (or two distinct doublets) for the four aromatic protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.
  - A singlet for the two benzylic protons (-CH<sub>2</sub>-).
  - A singlet for the three methyl protons (-OCH<sub>3</sub>).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule: four aromatic carbons (two protonated, two quaternary), one benzylic carbon, and one methoxy carbon.

### Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern.[\[1\]](#)

- Molecular Ion (M<sup>+</sup>): A peak is observed at m/z = 138, corresponding to the molecular weight of the compound.
- Key Fragments: A prominent fragment is typically observed at m/z = 107, resulting from the loss of the methoxy group (-OCH<sub>3</sub>) followed by rearrangement, which is a common fragmentation pathway for benzyl ethers and phenols.[\[1\]](#)

### Infrared (IR) Spectroscopy

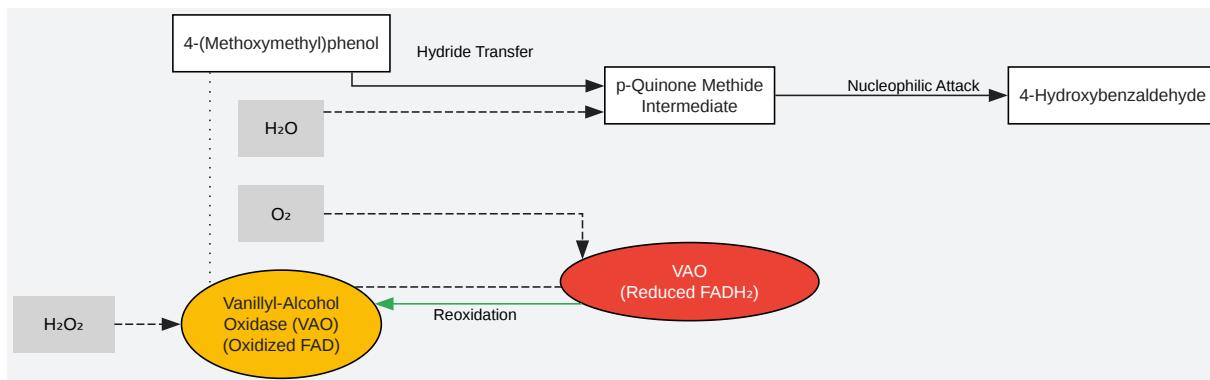
The IR spectrum reveals the presence of key functional groups.[\[1\]](#)

- O-H Stretch: A broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  indicates the phenolic hydroxyl group.
- C-H Stretch (aromatic): Peaks are observed just above 3000  $\text{cm}^{-1}$ .
- C-H Stretch (aliphatic): Peaks are observed just below 3000  $\text{cm}^{-1}$  for the methoxymethyl group.
- C=C Stretch (aromatic): Absorptions around 1500-1600  $\text{cm}^{-1}$  are characteristic of the benzene ring.
- C-O Stretch: Strong bands in the 1000-1300  $\text{cm}^{-1}$  region correspond to the ether and phenol C-O bonds.

## Chemical Properties and Reactivity

### Enzymatic Oxidation

A key documented reaction of **4-(methoxymethyl)phenol** is its oxidative demethylation catalyzed by the flavoprotein vanillyl-alcohol oxidase (VAO).<sup>[6][7]</sup> This enzymatic process is significant as it represents a potential metabolic pathway. The reaction proceeds through the formation of a p-quinone methide intermediate.<sup>[6][7]</sup> The enzyme facilitates the oxidation of the substrate, leading to the formation of 4-hydroxybenzaldehyde, with the carbonylic oxygen atom originating from a water molecule.<sup>[6][7]</sup> The rate of flavin reduction during this process is rate-limiting for the overall turnover.<sup>[6][7]</sup>



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### Enzymatic oxidation of 4-(methoxymethyl)phenol.

## Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical data.

### Synthesis of 4-(Methoxymethyl)phenol

This protocol is a representative method adapted from general procedures for the synthesis of related methoxyphenols.

- **Reaction Setup:** To a solution of p-hydroxybenzyl alcohol (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
- **Alkylation:** Allow the mixture to stir for 30 minutes at room temperature. Cool the reaction back to 0 °C and add methyl iodide ( $\text{CH}_3\text{I}$ , 1.2 equivalents) dropwise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

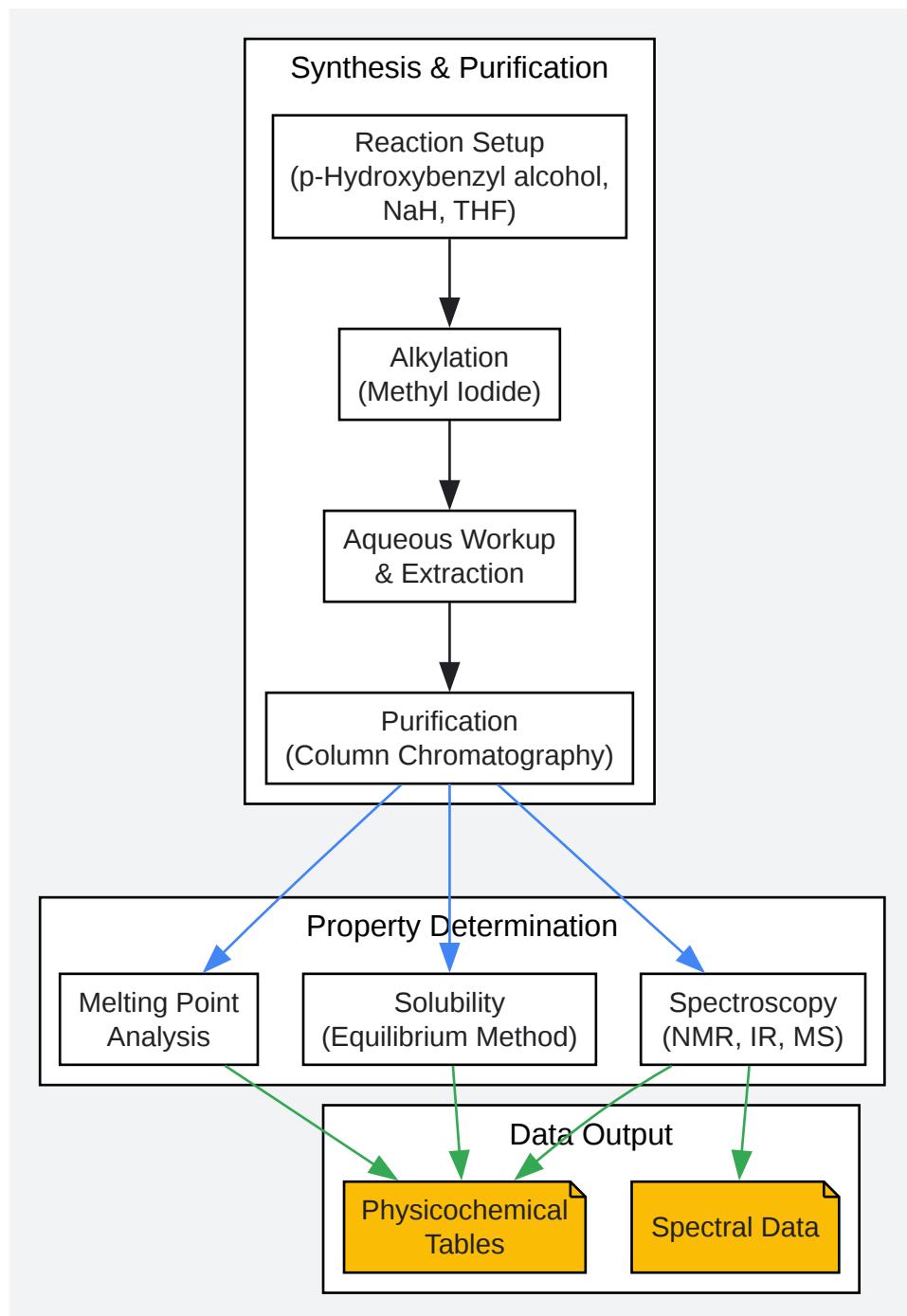
- **Workup:** Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **4-(methoxymethyl)phenol**.

## Determination of Melting Point

- **Sample Preparation:** A small amount of the purified, dry crystalline solid is packed into a capillary tube.
- **Measurement:** The capillary tube is placed in a calibrated melting point apparatus.
- **Observation:** The temperature is increased slowly (e.g., 1-2  $^{\circ}\text{C}/\text{min}$ ) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

## Determination of Solubility

- **Equilibrium Method:** An excess amount of **4-(methoxymethyl)phenol** is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.
- **Saturation:** The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature ( $25^{\circ}\text{C}$ ) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- **Sample Analysis:** The suspension is filtered to remove undissolved solid. A known volume of the clear, saturated solution is carefully removed.
- **Quantification:** The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR. The solubility is then calculated and expressed in g/L.



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General workflow for synthesis and analysis.

## Conclusion

This guide consolidates the essential physicochemical data for **4-(methoxymethyl)phenol**, providing a robust foundation for its use in research and development. The tabulated

properties, detailed experimental protocols, and analysis of its enzymatic reactivity offer a multi-faceted understanding of the compound. The provided visualization of its metabolic transformation highlights a key area of its biological interaction, which is of particular interest to drug development professionals. Further research into its broader pharmacological and toxicological profile is warranted to fully elucidate its potential applications.

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## References

- 1. 4-(Methoxymethyl)phenol | C8H10O2 | CID 79310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. 4-(Methoxymethyl)phenol, CAS No. 5355-17-9 - iChemical [ichemical.com]
- 4. alpha-methoxy-para-cresol, 5355-17-9 [thegoodsentscompany.com]
- 5. Phenol, 4-(methoxymethyl)- (CAS 5355-17-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
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